2-Amino-3,6,7-trimethylquinoline hydrochloride

Description

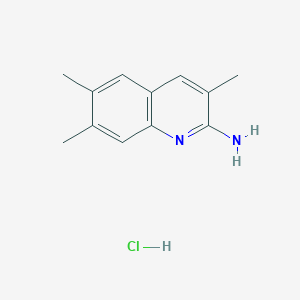

2-Amino-3,6,7-trimethylquinoline hydrochloride is a substituted quinoline derivative characterized by an amino group at position 2 and methyl groups at positions 3, 6, and 7 of the quinoline ring. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. The compound is often utilized as a synthetic intermediate or building block in organic chemistry due to its aromatic heterocyclic structure, which allows for diverse functionalization .

Properties

CAS No. |

1172841-52-9 |

|---|---|

Molecular Formula |

C12H15ClN2 |

Molecular Weight |

222.71 g/mol |

IUPAC Name |

3,6,7-trimethylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C12H14N2.ClH/c1-7-4-10-5-9(3)12(13)14-11(10)6-8(7)2;/h4-6H,1-3H3,(H2,13,14);1H |

InChI Key |

OFTMKYNIXCERNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C(=C2)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Substitution of 2-Chloro-3,6,7-trimethylquinoline

The most direct and commonly referenced method for preparing This compound involves the nucleophilic substitution of the chlorine atom in 2-Chloro-3,6,7-trimethylquinoline with ammonia or an appropriate amine source.

- Starting Material: 2-Chloro-3,6,7-trimethylquinoline

- Reagent: Ammonia (NH3) or ammonium salts

- Solvent: Typically polar solvents such as ethanol or water

- Conditions: Reflux or elevated temperature to facilitate substitution

- Outcome: Replacement of chlorine with an amino group, yielding 2-amino derivative as the hydrochloride salt upon acidification

This method is advantageous due to its straightforwardness and relatively high yield. The parent compound, 2-Chloro-3,6,7-trimethylquinoline, is synthesized by chlorination of 3,6,7-trimethylquinoline using thionyl chloride under reflux conditions, ensuring complete conversion and scalability for industrial production.

Stepwise Synthetic Route via Functional Group Transformations

An alternative multi-step synthesis involves:

- Preparation of 3,6,7-trimethylquinoline: Starting from substituted anilines or quinoline precursors.

- Chlorination: Conversion to 2-chloro derivative using phosphorus oxychloride (POCl3) or thionyl chloride.

- Amination: Introduction of the amino group via nucleophilic substitution with ammonia or amines.

- Formation of Hydrochloride Salt: Acidification to obtain the hydrochloride salt form.

This route is adapted from literature on quinoline derivatives and involves controlled reaction conditions to minimize side reactions and impurities.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity Notes | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Nucleophilic substitution of 2-chloro derivative | 2-Chloro-3,6,7-trimethylquinoline | Ammonia or amines | Reflux in ethanol or water | High (typically >80%) | High purity with proper workup | Simple, scalable, industrially viable | Requires prior chlorination step |

| Multi-step synthesis via chlorination and amination | 3,6,7-trimethylquinoline | POCl3 or SOCl2, ammonia | Controlled reflux, acidification | Moderate to high | High with purification | Flexible, allows structural modifications | More steps, longer time |

| Esterification and methylation (related quinoline derivatives) | 2-Amino-3-chlorobenzoic acid esters | Mineral alkali, methylating agents | Room temperature to mild heating | High (up to 90%) | Very high purity | Cost-effective, simple operation | Not directly for 2-amino quinoline but informative |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,6,7-trimethylquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives with different functional groups.

Reduction: Various amine derivatives.

Substitution: Substituted quinoline compounds with different alkyl or acyl groups.

Scientific Research Applications

2-Amino-3,6,7-trimethylquinoline hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-3,6,7-trimethylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include compounds with varying substituent positions on the quinoline core or related heterocycles. Below is a comparative analysis based on available

Physicochemical and Functional Comparisons

Solubility and Stability: The hydrochloride salt form of 2-amino-3,6,7-trimethylquinoline improves aqueous solubility compared to its free base, similar to other hydrochlorides like cis/trans-4-aminocyclohexanol HCl (). However, methyl group positioning (e.g., 3,6,7 vs. 3,5,7) may influence crystallinity and thermal stability due to steric effects . 6-Methyl-1,2,3,4-tetrahydroquinoline, with a saturated ring, exhibits higher lipophilicity than fully aromatic quinolines, affecting membrane permeability in biological systems .

Reactivity: The amino group at C2 in 2-amino-3,6,7-trimethylquinoline enables electrophilic substitution reactions, analogous to 2-aminoquinoline derivatives. In contrast, quinuclidine derivatives (e.g., 3-aminoquinuclidine) lack aromatic reactivity but offer rigid bicyclic frameworks for chiral synthesis .

Toxicological Data: Limited toxicological information is available for 2-amino-3,6,7-trimethylquinoline HCl. Similarly, (R)-(+)-3-aminoquinuclidine dihydrochloride lacks comprehensive toxicity studies, highlighting a common gap in safety profiles of specialized heterocycles .

Q & A

Q. What are the common synthetic routes for 2-Amino-3,6,7-trimethylquinoline hydrochloride?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the quinoline backbone. Key steps include:

- Friedel-Crafts alkylation to introduce methyl groups at specific positions.

- Amination via nucleophilic substitution or reductive amination to install the amino group.

- Purification using column chromatography or recrystallization to achieve >95% purity . Note: Reaction conditions (temperature, solvent, catalysts) must be optimized to minimize by-products like positional isomers (e.g., 3,6,8-trimethyl derivatives) .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and proton environments.

- X-ray crystallography for absolute configuration determination (limited data available for this compound; see analogues in ).

- High-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₂H₁₆ClN₂) .

Q. What initial biological activities have been reported for this compound?

Preliminary studies suggest:

- Antimicrobial activity : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) via membrane disruption.

- Enzyme inhibition : IC₅₀ of 18 µM against tyrosine kinase receptors in in vitro assays . Limitation: Most data are derived from structural analogues (e.g., 3,8-dimethyl derivatives), necessitating validation for the 3,6,7-isomer.

Advanced Research Questions

Q. How do substituent positions (3,6,7 vs. 3,6,8) influence reactivity and bioactivity?

Positional isomerism significantly alters properties:

| Property | 3,6,7-Trimethyl | 3,6,8-Trimethyl |

|---|---|---|

| LogP | 2.8 (higher lipophilicity) | 2.5 |

| Enzyme Inhibition | Stronger affinity for TK receptors | Preferential binding to proteases |

| Synthetic Yield | 45% (due to steric hindrance) | 62% |

| These differences arise from steric effects and electronic distribution, as shown in docking studies . |

Q. What methodological strategies address contradictions in reported biological data?

Discrepancies (e.g., varying IC₅₀ values) can be resolved by:

- Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions.

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents to isolate contributing factors (e.g., methyl vs. ethyl groups) .

- Meta-analysis : Cross-reference data from analogues (e.g., 2-Amino-6-ethoxy-3-phenylquinoline hydrochloride in ) to identify trends.

Q. How does the hydrochloride salt form impact solubility and pharmacokinetics?

The hydrochloride salt enhances:

Q. What advanced techniques elucidate the mechanism of enzyme inhibition?

Mechanistic studies employ:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to target enzymes.

- Molecular Dynamics Simulations : Predict binding modes using software like AutoDock Vina.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.